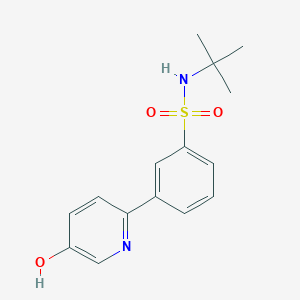
(2-Trimethylsiloxyvinyl)dimethylcarbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Trimethylsiloxyvinyl)dimethylcarbinol, also known as 2-TMSV, is a highly versatile organic compound with many potential applications. It is a colorless liquid with a sweet smell and a low boiling point. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food processing. It is also used in laboratory experiments and scientific research.
科学的研究の応用
(2-Trimethylsiloxyvinyl)dimethylcarbinol has many potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a solvent in the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral molecules, such as amino acids and peptides. In addition, this compound has been used as a solvent in the synthesis of polysaccharides, such as cellulose and starch.
作用機序
(2-Trimethylsiloxyvinyl)dimethylcarbinol is an organosilicon compound, which means that it contains both silicon and carbon atoms. The silicon atom is bonded to two methyl groups and the carbon atom is bonded to two vinyl groups. This structure gives this compound a unique ability to interact with other molecules, such as proteins, lipids, and carbohydrates. The interaction between this compound and these molecules can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, lipids, and carbohydrates in water. It has also been shown to affect the stability and activity of enzymes, as well as the permeability of cell membranes. In addition, this compound has been shown to increase the bioavailability of drugs and other compounds.
実験室実験の利点と制限
(2-Trimethylsiloxyvinyl)dimethylcarbinol has several advantages and limitations when used in laboratory experiments. One advantage is its low boiling point, which makes it easy to handle and store. In addition, it is non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
(2-Trimethylsiloxyvinyl)dimethylcarbinol has many potential applications, and there are a number of potential future directions for its use. One potential area of research is the use of this compound as a drug delivery system. Another potential area of research is the use of this compound as a catalyst in the synthesis of polymers and other materials. Additionally, this compound could be used to study the structure and function of proteins and other biomolecules. Finally, this compound could be used to study the mechanisms of drug action, as well as the mechanisms of biological processes.
合成法
(2-Trimethylsiloxyvinyl)dimethylcarbinol is synthesized from the reaction of 2-trimethylsiloxyvinylmagnesium chloride and dimethylcarbinol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures of 40-60°C. The reaction is typically performed in a round-bottom flask, with a condenser and a stirrer. The reaction is complete when the reaction mixture is clear and the product is isolated.
特性
IUPAC Name |
(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVGRFAVVVRGW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CO[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/O[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)




![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)
![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)




